Diethyl butylethylmalonate

Description

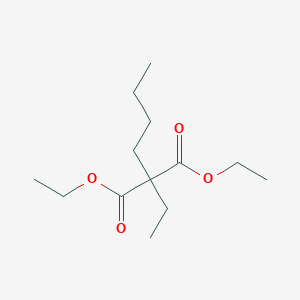

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-butyl-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFFBDXXUZAUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208281 | |

| Record name | Diethyl butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-76-9 | |

| Record name | 1,3-Diethyl 2-butyl-2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl butylethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC6791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl butylethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl butylethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6VN3E53NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl butylethylmalonate CAS 76-73-3 properties

An in-depth technical analysis of dialkyl malonate derivatives requires precise chemical taxonomy and a rigorous understanding of their synthetic utility. As a Senior Application Scientist, I have structured this whitepaper to address a critical nomenclature discrepancy often encountered in literature, followed by a comprehensive breakdown of the physicochemical properties, mechanistic pathways, and field-proven protocols associated with Diethyl butylethylmalonate .

I. Taxonomic Clarification & Chemical Grounding

A critical clarification is required regarding the target compound's registry data. The prompt references CAS 76-73-3 , which officially corresponds to (5-allyl-5-(1-methylbutyl)barbituric acid), a Schedule II sedative-hypnotic barbiturate. In contrast, Diethyl butylethylmalonate is registered under CAS 596-76-9 .

While distinct, these compounds are intimately linked in pharmaceutical synthesis. Dialkyl malonates (like CAS 596-76-9) are the foundational precursors used to synthesize the barbiturate class (like CAS 76-73-3) via nucleophilic acyl substitution. Specifically, diethyl butylethylmalonate is the direct precursor to Butethal (Butobarbital). This guide focuses on the properties and synthetic workflows of the malonate precursor (CAS 596-76-9) while contextualizing its role in generating complex pyrimidinetrione derivatives.

II. Physicochemical Profiling

Understanding the physical properties of Diethyl butylethylmalonate is essential for optimizing reaction conditions, particularly regarding solvent selection and distillation parameters during purification.

Table 1: Quantitative Physicochemical Data for Diethyl butylethylmalonate (CAS 596-76-9)

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₃H₂₄O₄ | Dictates stoichiometric calculations for downstream condensations. |

| Molecular Weight | 244.33 g/mol | High molecular weight relative to unsubstituted malonates reduces volatility. |

| Physical State | Colorless to pale yellow liquid | Requires handling via volumetric transfer or mass-based pipetting. |

| Boiling Point | ~250–255 °C (at 760 mmHg) | Necessitates vacuum distillation for purification to prevent thermal degradation. |

| Density | ~0.98 g/cm³ | Immiscible with water; partitions into the organic phase during aqueous workups. |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Ideal for homogeneous catalysis and standard organic phase reactions. |

III. Mechanistic Pathways & Applications

Diethyl butylethylmalonate serves as a critical intermediate in two primary domains: the synthesis of central nervous system (CNS) depressants and the development of advanced oxidation catalysts.

A. Barbiturate Synthesis (The Pyrimidinetrione Ring)

The most prominent application of dialkyl malonates is the pathway. By reacting diethyl butylethylmalonate with urea in the presence of a strong base, the ester undergoes a double nucleophilic acyl substitution, cyclizing to form Butethal.

Sequential alkylation and condensation pathway yielding Butethal.

B. Macrocyclic Tetraamido-N Ligands (TAML)

Beyond pharmaceuticals, diethyl butylethylmalonate is utilized in the synthesis of. These ligands coordinate with transition metals to form long-lived homogeneous oxidation catalysts. The dialkyl substitution at the malonate α-carbon is crucial; it prevents oxidative degradation of the catalyst by blocking intramolecular reactions that would otherwise occur at unsubstituted α-protons.

Synthesis logic for macrocyclic tetraamido-N ligands using malonate derivatives.

IV. Field-Proven Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and self-validating checkpoints.

Protocol 1: Sequential Alkylation to Synthesize Diethyl Butylethylmalonate

Causality Note: The choice of sodium ethoxide (NaOEt) in absolute ethanol is thermodynamically critical. Using a base whose conjugate acid matches the ester alkyl group prevents transesterification side reactions that would yield a complex mixture of methyl, ethyl, or mixed esters.

-

First Deprotonation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of sodium metal in absolute ethanol to generate NaOEt. Slowly add 1.0 eq of diethyl malonate at 0 °C. The reaction generates the resonance-stabilized enolate.

-

First Alkylation: Add 1.05 eq of 1-bromobutane dropwise. Reflux for 4 hours. Validation: The precipitation of NaBr serves as a visual confirmation of reaction progress.

-

Second Deprotonation: The monoalkylated intermediate is less acidic due to the electron-donating inductive effect of the butyl group. Add a second equivalent of freshly prepared NaOEt, ensuring strict anhydrous conditions.

-

Second Alkylation: Add 1.1 eq of bromoethane. Reflux for 6 hours.

-

Workup & Isolation: Quench with water, extract with diethyl ether, and dry over anhydrous MgSO₄. Isolate the product via fractional vacuum distillation to separate the dialkylated product from any unreacted monoalkylated impurities.

Protocol 2: Self-Validating Condensation to Butethal

Causality Note: Barbiturate condensation requires forcing conditions. The use of absolute ethanol ensures that water does not prematurely hydrolyze the ester groups before the urea nitrogen can attack the carbonyl carbon.

-

Reagent Preparation: Dissolve 2.5 eq of NaOEt in absolute ethanol. Add 1.0 eq of Diethyl butylethylmalonate and 1.2 eq of dry urea.

-

Condensation: Heat the mixture to a vigorous reflux for 8–10 hours under an inert atmosphere.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the UV-inactive malonate ester and the appearance of a strongly UV-active spot (the conjugated pyrimidinetrione ring) confirms successful cyclization.

-

Acidification (Self-Purification): Cool the mixture and evaporate the ethanol. Dissolve the resulting sodium salt in ice water. Slowly acidify with 6M HCl to pH 2. Validation: The sudden precipitation of a white crystalline solid confirms the protonation of the barbiturate, driving its separation from the aqueous phase.

-

Recrystallization: Filter the precipitate and recrystallize from boiling water or aqueous ethanol to yield pure Butethal.

V. References

-

European Chemicals Agency (ECHA). "Pre-registered substances (CAS 596-76-9 and CAS 76-73-3)." ECHA Database. URL: [Link]

-

Soka University. "Chapter 12 Carboxylic Acids and Derivatives: Malonic Ester Synthesis." Soka University Chemistry Resources. URL: [Link]

-

Google Patents. "US6051704A - Synthesis of macrocyclic tetraamido-N ligands." United States Patent and Trademark Office. URL:

Diethyl 2-butyl-2-ethylpropanedioate chemical structure

Technical Whitepaper: Diethyl 2-butyl-2-ethylpropanedioate Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility [1]

Executive Summary

Diethyl 2-butyl-2-ethylpropanedioate (CAS 596-76-9), also known as diethyl butylethylmalonate, is a critical disubstituted malonic ester used primarily as a pharmacophore precursor in the synthesis of 5,5-disubstituted barbiturates.[1] This guide provides a comprehensive technical analysis of the molecule, detailing its structural characteristics, a validated two-step synthetic protocol via phase-transfer catalysis or alkoxide mediation, and its downstream application in the production of Butethal (5-butyl-5-ethylbarbituric acid).[1]

Part 1: Structural Characterization & Identity[1]

The molecule represents a classic "gem-disubstituted" diester, where the central alpha-carbon is fully substituted, removing its acidic protons and creating a quaternary center.[1] This structural feature is pivotal for its stability against further enolization and its reactivity in cyclization reactions.

Table 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |

| Common Synonyms | Diethyl butylethylmalonate; Butylethylmalonic acid diethyl ester |

| CAS Registry Number | 596-76-9 |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| Physical State | Clear, colorless liquid |

| Boiling Point (Predicted) | ~245–250 °C (at 760 mmHg); ~135 °C (at 15 mmHg) |

| Density | ~0.975 – 0.985 g/mL |

| Solubility | Immiscible with water; miscible with EtOH, Et₂O, CHCl₃ |

Structural Visualization

The following diagram illustrates the connectivity of the quaternary alpha-carbon (C2), highlighting the steric bulk introduced by the n-butyl and ethyl chains.[1]

Figure 1: Structural connectivity of Diethyl 2-butyl-2-ethylpropanedioate showing the quaternary center.[1]

Part 2: Synthetic Methodology

The synthesis of Diethyl 2-butyl-2-ethylpropanedioate requires the sequential dialkylation of diethyl malonate.[1] While simultaneous dialkylation is possible, it often leads to lower yields and purification challenges. The industry-standard approach involves a stepwise alkylation, typically introducing the ethyl group first (due to commercial availability of diethyl ethylmalonate) followed by the larger butyl group.[1]

Mechanism: Nucleophilic Substitution (SN2)

The reaction proceeds via the formation of an enolate anion, which acts as a nucleophile attacking the alkyl halide.

-

Deprotonation: Sodium ethoxide (NaOEt) removes the acidic proton from the alpha-carbon.

-

Alkylation: The resulting carbanion attacks the alkyl bromide via an SN2 mechanism.

Experimental Protocol (Stepwise Alkylation)

Reagents:

-

Diethyl ethylmalonate (CAS 133-13-1)[1]

-

1-Bromobutane (n-Butyl bromide)[1]

-

Sodium Ethoxide (21% wt in Ethanol)[1]

-

Solvent: Absolute Ethanol[1]

Workflow:

-

Enolate Formation: In a dry reactor under N₂ atmosphere, charge 1.1 equivalents of Sodium Ethoxide solution. Cool to 0–5 °C.

-

Substrate Addition: Slowly add 1.0 equivalent of Diethyl ethylmalonate. The internal temperature must remain <10 °C to prevent transesterification or Claisen condensation side reactions. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add 1.2 equivalents of 1-Bromobutane dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via GC-MS (disappearance of starting material).

-

Workup: Distill off ethanol. Quench residue with water to dissolve NaBr salts. Extract with ethyl acetate or diethyl ether.

-

Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted mono-ester and dialkylated byproducts.

Figure 2: Reaction scheme for the conversion of diethyl ethylmalonate to the target diester.

Part 3: Pharmaceutical Utility & Applications

The primary industrial application of Diethyl 2-butyl-2-ethylpropanedioate is as the immediate precursor to Butethal (5-butyl-5-ethylbarbituric acid).[1]

Differentiation Note:

-

Butethal (CAS 77-28-1): Derived from the n-butyl diester (Subject of this guide).[1]

-

Butabarbital (CAS 125-40-6): Derived from the sec-butyl diester (Diethyl 2-sec-butyl-2-ethylmalonate).[1] Researchers must distinguish between these isomers, as the branching of the butyl chain significantly alters the pharmacokinetic profile (lipid solubility and duration of action) of the resulting barbiturate.

Cyclization to Barbiturates

The diester undergoes a condensation reaction with urea in the presence of a strong base (typically NaOEt or NaOMe) to close the pyrimidine ring.

Figure 3: Condensation pathway transforming the diester into the bioactive barbiturate scaffold.[1]

Part 4: Analytical Profiling

Validating the synthesis of the disubstituted ester requires confirming the loss of the alpha-proton and the presence of both alkyl groups.[1]

NMR Specification (Predicted in CDCl₃):

-

¹H NMR (400 MHz):

-

δ 4.15 (q, 4H): Ester methylene protons (-O-CH ₂-CH₃).[1] Characteristic quartet.

-

δ 1.85 - 1.95 (m, 2H): Methylene of the ethyl group attached to the quaternary center.[1]

-

δ 1.80 - 1.90 (m, 2H): Alpha-methylene of the n-butyl group.[1]

-

δ 1.25 (t, 6H): Ester methyl protons.

-

δ 1.15 - 1.35 (m, 4H): Remaining methylene protons of the butyl chain.[1]

-

δ 0.85 - 0.95 (t, 6H): Methyl triplets of the ethyl and butyl chains (overlapping).[1]

-

Absence: Crucially, there is no signal around δ 3.5 ppm (the alpha-methine proton seen in the mono-substituted precursor), confirming quaternary substitution.[1]

-

-

¹³C NMR:

-

Carbonyl: ~172 ppm.

-

Quaternary Alpha-Carbon: ~58 ppm.[1] (Shifted downfield due to double substitution).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11164, Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9).[1] Retrieved from [Link]

-

Organic Syntheses. Ethyl n-Butylmalonate (Procedure for mono-alkylation).[1] Org.[2][3] Synth. 1925, 4,[1] 11. Retrieved from [Link][1]

-

ChemIDplus. 5-n-Butyl-5-ethylbarbituric acid (Butethal) - Precursor Relationship.[1] Retrieved from [Link][1]

Sources

Chemo-Structural Analysis and Synthetic Optimization of Diethyl Butylethylmalonate

A Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of Diethyl 2-butyl-2-ethylmalonate (Diethyl butylethylmalonate), the critical synthetic precursor to Butobarbital (5-butyl-5-ethylbarbituric acid). Unlike generic protocols, this document focuses on the chemo-selective alkylation strategies required to synthesize the quaternary carbon center with high purity. It addresses the kinetic challenges of disubstitution, the thermodynamic necessity of anhydrous conditions, and the downstream condensation pathways.[1]

Distinction Note: This guide focuses on the n-butyl isomer (Butobarbital precursor). Researchers seeking Butabarbital (the sec-butyl isomer) should substitute n-butyl bromide with sec-butyl bromide in the alkylation protocols described below.

Part 1: Chemical Identity & Structural Analysis

Diethyl butylethylmalonate acts as a "chemical hinge," possessing a quaternary carbon at the

Chemical Profile[2][3][4][5]

| Property | Specification |

| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |

| Common Name | Diethyl butylethylmalonate |

| Molecular Formula | |

| Molecular Weight | 244.33 g/mol |

| Physical State | Colorless, oily liquid |

| Boiling Point | ~145–150 °C at 20 mmHg (Estimated) / ~260 °C at 760 mmHg |

| Density | ~0.975 g/mL |

| Solubility | Miscible in ethanol, ether, benzene; Insoluble in water |

| Key Functional Groups | Diester (electrophilic centers), Quaternary |

Structural Logic

The molecule consists of a malonic ester core disubstituted at the methylene carbon. The steric bulk of the butyl and ethyl groups creates a "neopentyl-like" environment. This steric crowding is advantageous for the final drug's metabolic stability (slowing hydrolysis of the barbiturate ring in vivo) but presents a kinetic barrier during synthesis, requiring forcing conditions for the second alkylation.

Part 2: Synthetic Pathways & Mechanism[1]

The synthesis relies on Malonic Ester Synthesis , utilizing the acidity of the

The Sequential Alkylation Strategy

Direct dialkylation is rarely performed in one pot due to the formation of mixtures. The preferred route is stepwise.

-

Step 1: Formation of Diethyl ethylmalonate (Mono-alkylation).

-

Step 2: Formation of Diethyl butylethylmalonate (Second alkylation).

Why Ethyl then Butyl? While both routes are possible, commercially it is common to start with Diethyl ethylmalonate (often available as a commodity chemical). If synthesizing from scratch, introducing the smaller group (ethyl) first is kinetically faster. However, some protocols suggest adding the larger group first to prevent dialkylation side-products. Given the availability of Diethyl ethylmalonate, this guide assumes it as the starting material.

Reaction Mechanism ( )

The reaction proceeds via a nucleophilic substitution (

-

Deprotonation: Sodium ethoxide (NaOEt) removes the remaining acidic proton from diethyl ethylmalonate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of n-butyl bromide.

-

Leaving Group: Bromide is displaced.

Visualization of Synthesis Pathway

Figure 1: Stepwise alkylation mechanism converting the mono-substituted ester to the di-substituted precursor.

Part 3: Experimental Protocol

Objective: Synthesize Diethyl butylethylmalonate from Diethyl ethylmalonate. Scale: 1.0 Molar (Laboratory Scale).

Reagents & Equipment

-

Reagents:

-

Diethyl ethylmalonate: 188.2 g (1.0 mol)

-

Sodium metal: 23.0 g (1.0 mol)

-

Absolute Ethanol: 500 mL (Super-dry grade required)

-

n-Butyl bromide: 150.7 g (1.1 mol) (10% excess to drive completion)

-

-

Apparatus:

-

1L 3-neck Round Bottom Flask (RBF)

-

Reflux condenser with Calcium Chloride drying tube (Critical: Moisture kills the reaction)

-

Pressure-equalizing dropping funnel

-

Mechanical stirrer (Magnetic stirring may fail as solids precipitate)

-

Step-by-Step Methodology

-

Preparation of Ethoxide (In Situ):

-

Place 500 mL absolute ethanol in the 3-neck RBF.

-

Add sodium metal chips slowly to control the exotherm.

-

Observation: Evolution of

gas. Ensure complete dissolution of sodium before proceeding. -

Technical Insight: Do not use commercial ethoxide powder if possible; fresh preparation ensures maximum activity.

-

-

Enolate Formation:

-

Alkylation (The Critical Step):

-

Add n-Butyl bromide (150.7 g) dropwise over 60 minutes.

-

Caution: The reaction is exothermic.[4] If the reflux becomes too vigorous, stop addition until it subsides.

-

Once addition is complete, heat the mixture to reflux for 12–16 hours .

-

Validation: Monitor via TLC or GC. The disappearance of the starting material (Diethyl ethylmalonate) indicates completion. The pH should become neutral as the base is consumed.

-

-

Workup:

-

Distill off the majority of the ethanol (rotary evaporator or simple distillation).

-

Add 400 mL of distilled water to the residue to dissolve the Sodium Bromide (NaBr) salt.

-

Extract the aqueous layer twice with diethyl ether (2 x 100 mL).

-

Combine organic layers and dry over Anhydrous

.

-

-

Purification:

-

Perform fractional distillation under reduced pressure (vacuum).

-

Collect the fraction boiling at 145–150 °C / 20 mmHg .

-

Yield Target: 75–85%.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of Diethyl Butylethylmalonate.

Part 4: Downstream Application (Butobarbital Synthesis)

The diethyl butylethylmalonate is the direct precursor to Butobarbital. The transformation involves a condensation reaction with urea.[1][6][7][8]

-

Reagents: Precursor + Dry Urea + NaOEt.

-

Conditions: Reflux in absolute ethanol (8–10 hours).

-

Mechanism: Nucleophilic acyl substitution (twice). The urea nitrogens attack the ester carbonyls, displacing ethanol and closing the pyrimidine ring.

-

Acidification: The reaction yields the sodium salt of Butobarbital. Treatment with dilute HCl precipitates the free acid (Butobarbital).

Part 5: Safety & Regulatory Compliance

Chemical Hazards

-

Sodium Ethoxide: Highly corrosive and hygroscopic. Causes severe skin burns. Reacts violently with water.[1]

-

Alkyl Halides (n-Butyl Bromide): Toxic by inhalation. Lachrymator. Use in a fume hood.

-

Diethyl Malonates: Generally low toxicity but should be treated as irritants.

Regulatory Status (Critical)

-

Controlled Substance Precursor: While diethyl malonates are generally uncontrolled, Butobarbital is a Schedule III (USA) or Class B/C (UK/EU) controlled substance.

-

Precursor Monitoring: In many jurisdictions, the purchase of bulk malonic esters and alkyl halides by non-commercial entities is flagged to prevent illicit barbiturate synthesis.

-

Compliance: Ensure all synthesis is performed under appropriate DEA/local licenses for research on controlled substance analogues.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).

-

PubChem. (2024).[9] Compound Summary: Butobarbital.[2] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1943). Barbituric Acid Synthesis (General Protocol). Org. Synth. Coll. Vol. 2, p. 60. Retrieved from [Link]

- Carter, M. K. (1951). The Synthesis of Barbiturates. Journal of Chemical Education, 28(10), 534. (Historical context on ethyl/butyl substitution).

-

National Institute of Standards and Technology (NIST). (2024). Diethyl butylmalonate Properties. NIST Chemistry WebBook.[10] Retrieved from [Link][11]

Sources

- 1. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 2. BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 9. Diethyl sec-butylethylmalonate | C13H24O4 | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethyl butylmalonate [webbook.nist.gov]

- 11. Diethyl butylmalonate [webbook.nist.gov]

Technical Monograph: Diethyl 2-Butyl-2-Ethylmalonate

The following technical guide provides an in-depth analysis of Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9), the precise chemical entity referred to as "ethyl butyl malonic acid diethyl ester."

This guide is structured for researchers and drug development professionals, focusing on its critical role as the immediate precursor to Butobarbital (Butethal) , distinct from the sec-butyl isomer used for Butabarbital.[1]

Core Identity & Synthetic Utility in Barbiturate Development

Chemical Identity & Nomenclature

In the context of pharmaceutical synthesis, precision in nomenclature is paramount to avoid costly isomeric errors.[1] The compound "ethyl butyl malonic acid diethyl ester" refers to the disubstituted malonate derivative used primarily in the synthesis of 5,5-disubstituted barbiturates.[1]

Synonyms and Identifiers

The following table consolidates the accepted nomenclature for CAS 596-76-9 .

| Category | Primary Identifier |

| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |

| Common Chemical Name | Diethyl butylethylmalonate |

| User Query Term | Ethyl butyl malonic acid diethyl ester |

| CAS Registry Number | 596-76-9 |

| Beilstein Reference | 4, 284 |

| Systematic Synonyms | [1][2][3] • Propanedioic acid, 2-butyl-2-ethyl-, 1,3-diethyl ester[1]• 2-Butyl-2-ethylmalonic acid diethyl ester• Diethyl α-butyl-α-ethylmalonate |

| Related Isomer (Caution) | Diethyl 2-(sec-butyl)-2-ethylmalonate (Precursor to Butabarbital) |

Chemical Structure Data

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| Core Scaffold | Malonic Acid (Propanedioic acid) |

| Substituents | Position 2: Ethyl (-CH₂CH₃), Butyl (-CH₂CH₂CH₂CH₃) |

| Functional Groups | Diester (Diethyl) |

Synthetic Utility & Mechanism

The primary utility of diethyl 2-butyl-2-ethylmalonate lies in its reactivity as a disubstituted malonic ester . In medicinal chemistry, it serves as the lipophilic scaffold for the synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid).[1]

The Causality of Structure

The presence of two hydrophobic alkyl groups (ethyl and butyl) at the

-

Lipophilicity: The butyl chain increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Disubstitution at the C5 position of the barbiturate ring (derived from the C2 of the malonate) prevents rapid metabolic degradation via tautomerization, a requisite for sedative-hypnotic activity.

Reaction Pathway Visualization

The following diagram illustrates the stepwise alkylation pathway to generate the target ester, followed by its condensation to Butobarbital.

Figure 1: Sequential alkylation strategy for the synthesis of Diethyl 2-butyl-2-ethylmalonate and subsequent conversion to Butobarbital.

Experimental Protocol: Synthesis of Diethyl 2-Butyl-2-Ethylmalonate

This protocol describes the "Self-Validating" stepwise alkylation method. While simultaneous dialkylation is possible, the stepwise approach maximizes yield and minimizes byproduct formation (e.g., dialkylated impurities in the first step).[1]

Phase 1: Preparation of Mono-Alkyl Precursor (Diethyl Butylmalonate)

Objective: Introduce the larger alkyl group first to minimize steric hindrance during the second substitution.

-

Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), n-Butyl bromide (1.1 eq), Absolute Ethanol.

-

Procedure:

-

Generate sodium ethoxide in situ by dissolving sodium metal in absolute ethanol under

atmosphere. -

Add diethyl malonate dropwise at 50°C. Checkpoint: Solution should remain clear.

-

Validation: Monitor pH. Reaction is complete when the mixture is neutral (sodium bromide precipitation).

-

Workup: Distill off ethanol. Partition between water/organic solvent. Distill product (bp ~235-240°C).

-

Phase 2: Synthesis of the Target (Diethyl 2-butyl-2-ethylmalonate)

Objective: Alkylation of the secondary carbon. This step requires stricter anhydrous conditions due to the lower acidity of the mono-alkylated proton.

-

Reagents: Diethyl butylmalonate (from Phase 1), Sodium ethoxide (1.2 eq), Ethyl bromide (1.5 eq).

-

Procedure:

-

Prepare a concentrated solution of sodium ethoxide in absolute ethanol.

-

Add diethyl butylmalonate.[6][4] Note: The anion formation is slower than in Phase 1.

-

Add excess ethyl bromide (lower boiling point requires excess to account for evaporation).

-

Reflux for 12-24 hours. The extended time is necessary due to steric hindrance from the butyl group.

-

Self-Validating Endpoint: Aliquot analysis via GC-MS should show <2% starting material (Diethyl butylmalonate).

-

-

Purification:

-

Fractional distillation under reduced pressure is required to separate the product from unreacted mono-ester.[5]

-

Target Fraction: Collect the fraction boiling at approx. 140-150°C at 15 mmHg (estimated based on homologs).

-

Analytical Characterization

To ensure the integrity of the intermediate before drug synthesis, the following spectral signatures must be verified.

| Technique | Expected Signature | Mechanistic Interpretation |

| IR Spectroscopy | ~1735 cm⁻¹ (Strong, Broad) | C=O[1] Stretch: Confirms ester functionality. Absence of OH stretch confirms no hydrolysis to acid. |

| ¹H NMR (CDCl₃) | O-CH₂-: Characteristic quartet of the ethyl ester groups.[1] | |

| Terminal Methyls: Overlapping triplets from the butyl and ethyl chains.[1] | ||

| GC-MS | M+ peak at m/z 244 | Molecular Ion: Confirms correct molecular weight (C₁₃H₂₄O₄). |

Safety & Handling

-

Flammability: As with most low-molecular-weight esters, this compound is combustible.[1] Store in a cool, well-ventilated area.

-

Hydrolysis Risk: Protect from moisture. Exposure to water/acid will revert the ester to the dicarboxylic acid (Butyl-ethyl malonic acid), which can decarboxylate upon heating to form 2-ethylhexanoic acid derivatives, ruining the batch.[1]

-

Toxicology: While the ester itself is an intermediate, it is a precursor to a CNS depressant. Handle with standard organic synthesis PPE (gloves, goggles, fume hood).[1]

References

-

LookChem. (n.d.). Diethyl butylmalonate (CAS 133-08-4) and Ethyl-butyl-malonic acid diethyl ester (CAS 596-76-9).[1][7] Retrieved March 4, 2026, from [Link][1]

-

Organic Syntheses. (1925). Alkylation of Malonic Esters: Diethyl n-Butylmalonate. Organic Syntheses, Coll. Vol. 1, p.250.[1] Retrieved March 4, 2026, from [Link][1]

-

PubChem. (2025).[8] Diethyl ethylmalonate (CAS 133-13-1) Compound Summary. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link][1]

Sources

- 1. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]

- 2. 乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]

- 7. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]

- 8. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl butylethylmalonate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Diethyl Butylethylmalonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of diethyl butylethylmalonate (DEBEM), a key intermediate in organic synthesis and pharmaceutical development. Given the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes information from analogous compounds, theoretical principles, and safety data sheets to present a robust qualitative and estimated quantitative solubility profile. Furthermore, it details a standardized experimental protocol for precise solubility determination and explores the practical implications of its solubility in various research and development applications. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of DEBEM's behavior in solution.

Introduction and Physicochemical Profile

Diethyl butylethylmalonate (CAS No. 133-08-4) is a disubstituted derivative of diethyl malonate. Its structure, featuring a central carbon atom bonded to both a butyl and an ethyl group, as well as two ethyl ester functionalities, imparts a unique combination of polarity and lipophilicity. This structure is fundamental to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the solubility of DEBEM is paramount for its effective use. Solvent selection impacts reaction kinetics, purification efficiency (e.g., in extraction and chromatography), and the feasibility of formulation strategies. This guide aims to provide the necessary insights to make informed decisions regarding solvent systems for this versatile reagent.

Table 1: Physicochemical Properties of Diethyl Butylethylmalonate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | |

| Molecular Weight | 216.27 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.983 g/mL at 25 °C | |

| Boiling Point | 235-240 °C | |

| Flash Point | 94 °C (201.2 °F) | [2] |

| Water Solubility | 330 mg/L at 20°C | [1] |

| logP (Predicted) | 3.4 at 23°C | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For an ester like DEBEM, the key factors are:

-

Polarity: The two ester groups (-COO-) introduce polar character through their carbonyl (C=O) and ether (C-O) linkages, allowing for dipole-dipole interactions.

-

Hydrogen Bonding: DEBEM can act as a hydrogen bond acceptor at its oxygen atoms, enabling it to interact with protic solvents like alcohols. However, it cannot act as a hydrogen bond donor.[3]

-

Van der Waals Forces: The alkyl chains (butyl, ethyl, and the ethyls of the ester groups) constitute a significant non-polar portion of the molecule. These chains interact with non-polar solvents primarily through London dispersion forces.

Compared to its parent compound, diethyl malonate, DEBEM possesses a longer, branched alkyl substituent at the α-carbon. This addition increases the overall non-polar character and molecular size, leading to a predictable shift in its solubility profile:

-

Decreased solubility in highly polar solvents (like water).

-

Increased solubility in non-polar, hydrocarbon-based solvents.

Solubility Profile of Diethyl Butylethylmalonate

Table 2: Solubility of Diethyl Butylethylmalonate in Common Organic Solvents

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Quantitative Data / Notes |

| Water | Polar Protic | 10.2 | Immiscible / Very Low | Stated as 330 mg/L at 20°C.[1] The low water solubility is expected due to the large non-polar alkyl groups. |

| Hexane | Non-Polar | 0.1 | Miscible | The large alkyl portion of DEBEM promotes strong van der Waals interactions with non-polar solvents. Solubility is expected to be very high. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Miscible | Similar to hexane, toluene is an effective solvent for non-polar compounds. Used as a solvent for similar malonic ester reactions.[4] |

| Diethyl Ether | Polar Aprotic | 2.8 | Miscible | Diethyl malonate is miscible in ether.[3] DEBEM, with its increased lipophilicity, is also expected to be fully miscible. |

| Chloroform | Polar Aprotic | 4.1 | Miscible | Diethyl malonate is soluble in chloroform.[3] DEBEM is expected to be highly soluble to miscible. |

| Acetone | Polar Aprotic | 5.1 | Miscible | Diethyl malonate is very soluble in acetone.[3] DEBEM's structure suggests it will also be miscible. |

| Ethanol | Polar Protic | 4.3 | Miscible | The synthesis of DEBEM often involves sodium ethoxide in ethanol, strongly implying product solubility.[1] Diethyl malonate is highly soluble (1 mL in 1.5 mL of 60% EtOH).[3] |

| Methanol | Polar Protic | 5.1 | Soluble / Miscible | Expected to be highly soluble due to its ability to hydrogen bond and its moderate polarity, similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Quantitative data available: 100 mg/mL (462.38 mM). [1] |

Disclaimer: "Miscible" and "Soluble" are estimations based on the principles of chemical similarity and data from analogous compounds where direct quantitative data is unavailable.

Caption: Relationship between DEBEM's structure and its solubility.

Standardized Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the shake-flask method is the industry standard.[5] It is a robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solute (DEBEM) is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The undissolved solute is then removed, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical method.

Materials and Equipment

-

Diethyl Butylethylmalonate (99%+ purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Step-by-Step Methodology

-

Preparation: Add an excess amount of DEBEM to a pre-weighed glass vial. "Excess" means that a visible amount of undissolved liquid DEBEM should remain at equilibrium.

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours. The long duration is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved DEBEM settle. For optimal separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the undissolved layer.

-

Filtration: Immediately filter the extracted sample through a PTFE syringe filter into a clean vial. This step removes any microscopic undissolved droplets, which is critical for accuracy.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. Calculate the concentration of DEBEM in the filtrate by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Applications in Research and Drug Development

The solubility profile of DEBEM directly informs its practical application:

-

Organic Synthesis: As a reactant, DEBEM must be soluble in the reaction solvent to ensure a homogeneous reaction mixture and favorable kinetics. Its high solubility in common aprotic solvents like THF and toluene, and protic solvents like ethanol, makes it suitable for a wide range of base-mediated alkylation reactions.[1]

-

Purification: The immiscibility of DEBEM with water is highly advantageous for work-up procedures. After a reaction, an organic solvent containing the product can be washed with water or brine to remove inorganic salts and water-soluble impurities. Its solubility in non-polar solvents like hexane and ethyl acetate makes it ideal for purification via silica gel column chromatography.

-

Drug Development: While DEBEM itself is not an active drug, it is a precursor to various molecular scaffolds. Understanding its solubility is crucial for controlling crystallization processes of its derivatives and for developing potential liquid formulations if a downstream product is an oil or has poor solid-state properties.

Conclusion

Diethyl butylethylmalonate is a lipophilic liquid that is miscible with a wide range of common non-polar and polar aprotic organic solvents, and highly soluble in polar protic solvents like ethanol. It is, for all practical purposes, immiscible with water. This solubility profile, driven by its significant alkyl character and polar ester groups, makes it a versatile and easily handled intermediate in synthetic chemistry. For applications requiring the highest precision, the standardized shake-flask protocol detailed herein provides a reliable framework for generating quantitative solubility data.

References

-

Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: Diethyl sec-butylmalonate. Thermo Fisher Scientific. Available at: [Link]

- Google Patents. (n.d.). US6051704A - Synthesis of macrocyclic tetraamido-N ligands. Google Patents.

-

IntechOpen. (n.d.). Chapter 12 Carboxylic Acids and Derivatives. IntechOpen. Available at: [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 596-76-9 Name.... XiXisys. Available at: [Link]

- Google Patents. (n.d.). US5847120A - Long-lived homogenous oxidation catalysts. Google Patents.

-

Sośnicki, J. G., & Struk, Ł. (2023). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 25(36), 6718–6722. Available at: [Link]

-

Weinstock, L. M., Corley, E., Abramson, N. L., et al. (n.d.). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

ARKIVOC. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Available at: [Link]

Sources

- 1. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]

- 2. cn.haihangindustry.com [cn.haihangindustry.com]

- 3. benchchem.com [benchchem.com]

- 4. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Physicochemical Profiling and Synthetic Utility of Diethyl 2-Butyl-2-Ethylmalonate: A Technical Guide

Executive Summary

Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9) is a highly specialized disubstituted malonic ester utilized extensively as a building block in pharmaceutical synthesis. For drug development professionals and synthetic chemists, understanding its precise physicochemical properties—specifically its molecular weight and density—is paramount. These parameters dictate stoichiometric precision, volumetric dosing in continuous flow reactors, and downstream purification strategies. This whitepaper provides a rigorous analysis of the compound's molecular weight (244.33 g/mol ) and density (0.976 g/cm³), detailing the self-validating analytical protocols used to measure them, and explores its critical role in the synthesis of active pharmaceutical ingredients (APIs) such as Butobarbitone.

Chemical Identity & Structural Significance

Diethyl 2-butyl-2-ethylmalonate is characterized by a central alpha-carbon that is sterically congested, bearing both a butyl and an ethyl group. Both carboxylic acid moieties are esterified with ethyl groups.

The disubstitution at the alpha-carbon is the defining chemical feature of this molecule. In drug development, this specific steric arrangement is required to synthesize 5,5-disubstituted barbituric acids, which act as central nervous system (CNS) depressants . Because the alpha-carbon lacks any acidic protons, it cannot undergo further alkylation, making it a stable, terminal intermediate ready for cyclization.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for reaction engineering and analytical tracking.

| Property | Value | Analytical Method / Condition |

| Chemical Name | Diethyl 2-butyl-2-ethylmalonate | IUPAC Nomenclature |

| CAS Registry Number | 596-76-9 | Standard Identifier |

| Molecular Formula | C₁₃H₂₄O₄ | Elemental Composition |

| Molecular Weight | 244.33 g/mol | High-Resolution Mass Spectrometry |

| Density ( | 0.976 g/cm³ | Oscillating U-tube Densitameter (20°C) |

| Appearance | Colorless liquid | Visual Inspection |

Analytical Methodologies: Causality & Validation

To ensure high scientific integrity (E-E-A-T), the protocols used to determine molecular weight and density must be rigorously designed. The following methodologies explain not just the procedural steps, but the physicochemical causality behind each experimental choice.

Protocol 1: Molecular Weight Verification via HRMS

Accurate mass determination is critical for confirming the absence of mono-substituted impurities (e.g., diethyl ethylmalonate).

-

Sample Preparation: Dilute the compound in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid to the solution.

-

Causality: Formic acid acts as a proton donor. In the liquid phase, it promotes the formation of the

adduct, drastically enhancing the ionization efficiency.

-

-

Ionization: Inject the sample into an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Causality: ESI is deliberately chosen over Electron Impact (EI) ionization. EI is a "hard" ionization technique that would aggressively cleave the delicate ester linkages of the malonate. ESI, a "soft" technique, preserves the intact molecule.

-

-

Detection & Validation: Analyze the stream using a Time-of-Flight (TOF) mass analyzer.

-

Self-Validating System: The protocol validates itself through adduct pairing. The simultaneous observation of the

peak at m/z 245.33 and the

-

Protocol 2: Precision Density Determination

Density is a critical parameter for converting molar equivalents into volumetric additions during large-scale synthesis. The density of Diethyl 2-butyl-2-ethylmalonate is 0.976 g/cm³ .

-

Calibration: Flush an oscillating U-tube densitometer with ultrapure water and dry air at 20°C.

-

Self-Validating System: The measured density of the water must read exactly 0.9982 g/cm³. Any deviation indicates contamination or thermal drift, halting the process until recalibration is achieved.

-

-

Sample Degassing: Sonicate the malonate ester under a mild vacuum (200 mbar) for 5 minutes.

-

Causality: Dissolved micro-bubbles of air are significantly less dense than the liquid. If injected, they will artificially lower the apparent density of the sample. Degassing ensures a pure liquid-phase measurement.

-

-

Measurement: Inject the degassed sample into the borosilicate U-tube. Allow the integrated Peltier thermostat to equilibrate the sample to exactly 20.00°C.

-

Causality: Density is highly temperature-dependent, decreasing as thermal expansion occurs. The Peltier element provides active, rapid thermal stabilization, eliminating environmental temperature variables.

-

-

Data Acquisition: The instrument records the oscillation period (

) and calculates density using the harmonic oscillator equation:

Logical sequence for precision density measurement using an oscillating U-tube.

Synthetic Application: API Workflow

The primary utility of Diethyl 2-butyl-2-ethylmalonate is its role as a precursor in the synthesis of Butobarbitone (5-butyl-5-ethylbarbituric acid), a sedative-hypnotic agent .

Protocol 3: Condensation to Butobarbitone

-

Preparation of the Base: Dissolve elemental sodium in absolute ethanol under a nitrogen atmosphere to generate sodium ethoxide.

-

Causality: Water must be strictly excluded to prevent the irreversible saponification of the malonate ester. Furthermore, sodium ethoxide is specifically chosen because the starting material is an ethyl ester. If sodium methoxide were used, transesterification would occur, yielding a chaotic mixture of methyl and ethyl esters and severely degrading the purity of the final API .

-

-

Condensation Reaction: Add Diethyl 2-butyl-2-ethylmalonate and dry urea to the ethoxide solution. Reflux the mixture at 80°C for 6 to 8 hours.

-

Causality: The elevated temperature provides the necessary activation energy for a dual nucleophilic acyl substitution, where urea acts as a bis-nucleophile attacking both ester carbonyls to form the pyrimidine-2,4,6-trione ring.

-

-

Isolation via Acidification: Distill off the ethanol, dissolve the resulting sodium salt in cold water, and slowly add concentrated hydrochloric acid until the pH drops below 4.

-

Self-Validating System: The barbiturate ring is weakly acidic (pKa ~ 8). At high pH, it remains water-soluble as a sodium salt. Dropping the pH below 4 forces protonation. The sudden, visible precipitation of a white crystalline solid (Butobarbitone API) serves as a self-validating visual confirmation that the cyclization was successful and the product has been successfully isolated.

-

Workflow for the synthesis of Butobarbitone from Diethyl 2-butyl-2-ethylmalonate.

Conclusion

Diethyl 2-butyl-2-ethylmalonate is a structurally critical intermediate whose physicochemical properties—a molecular weight of 244.33 g/mol and a density of 0.976 g/cm³—must be strictly validated prior to use in pharmaceutical manufacturing. By employing self-validating analytical techniques like HRMS and oscillating U-tube densitometry, researchers can ensure stoichiometric accuracy. Furthermore, understanding the mechanistic causality behind reagent selection (such as utilizing sodium ethoxide to prevent transesterification) guarantees high-yield, high-purity synthesis of downstream barbiturate APIs.

References

- XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 596-76-9 Name ... - XiXisys". xixisys.com.

- Internet Archive. "Full text of 'Medicinal Chemistry'". archive.org.

- Benchchem. "5-Butylbarbituric Acid|CAS 1953-33-9 - Benchchem". benchchem.com.

Strategic Utilization of Disubstituted Malonic Esters in Pharmaceutical Synthesis

From Classical Barbiturates to Conformationally Restricted Scaffolds

Executive Summary

The malonic ester synthesis remains a cornerstone of medicinal chemistry due to the unique reactivity of the methylene protons flanking the two carbonyl groups (pKa ~13). This acidity allows for the controlled formation of stable enolates, enabling the precise installation of two distinct alkyl groups at a single carbon center.

In pharmaceutical development, this "gem-disubstitution" capability is critical.[1] It facilitates the synthesis of:

-

Barbiturates: Via condensation with urea, creating the pyrimidinetrione core essential for sedative-hypnotic activity.[2][3]

-

Small Ring Scaffolds: Via intramolecular alkylation to form cyclopropane and cyclobutane derivatives, used to restrict conformational freedom in modern drug design.

-

Non-Proteinogenic Amino Acids: Via the acetamidomalonate route, essential for peptide therapeutics and enzyme inhibitors.

This guide provides a technical deep-dive into these applications, supported by validated protocols and mechanistic insights.

Mechanistic Foundation: The Quaternary Carbon

The utility of malonic esters lies in the sequential alkylation of the

The Gem-Disubstitution Effect

Introducing two substituents at the

Key Mechanistic Steps:

-

First Deprotonation: NaOEt generates the resonance-stabilized enolate.

-

First Alkylation:

attack on an alkyl halide. -

Second Deprotonation: The remaining proton is less acidic due to steric hindrance but still removable.

-

Second Alkylation: Installation of the second group (often the more sterically demanding group is added last to minimize side reactions).

Application I: The Barbiturate Scaffold

Case Study: Synthesis of Phenobarbital (5-ethyl-5-phenylbarbituric acid)

Phenobarbital represents the archetypal application of disubstituted malonic esters. The synthesis requires the construction of a quaternary center bearing both an ethyl and a phenyl group, followed by cyclization.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of Phenobarbital from Diethyl Phenylmalonate, highlighting the critical alkylation and cyclization phases.

Detailed Experimental Protocol: Phenobarbital Synthesis

Objective: Synthesis of 5-ethyl-5-phenylbarbituric acid via condensation of diethyl ethylphenylmalonate with urea.

Reagents & Materials:

-

Diethyl ethylphenylmalonate (0.05 mol)

-

Urea (dry) (0.06 mol)

-

Sodium metal (0.12 mol)

-

Calcium chloride (drying tube)

Protocol:

-

Preparation of Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.76 g of sodium metal in 50 mL of absolute ethanol. Caution: Exothermic reaction; hydrogen gas evolution.

-

Addition of Urea: Once the sodium has dissolved and the solution has cooled to 50°C, add 3.6 g of dry urea dissolved in 20 mL of hot absolute ethanol.

-

Addition of Ester: Add 13.2 g (0.05 mol) of diethyl ethylphenylmalonate dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. A white solid (sodium salt of phenobarbital) will precipitate during the reaction.

-

Solvent Removal: Distill off the majority of the ethanol under reduced pressure.

-

Workup: Dissolve the residue in 50 mL of water. The solution should be clear.

-

Precipitation: Cool the solution in an ice bath (0–5°C) and acidify dropwise with concentrated HCl until pH ~2. Phenobarbital will precipitate as a white crystalline solid.

-

Purification: Recrystallize from boiling water or dilute ethanol.

Self-Validating Checkpoint:

-

If the solution remains clear upon acidification, the cyclization failed (likely wet ethanol).

-

If the product melts significantly below 174°C, it requires further recrystallization.

Application II: Small Ring Formation (Conformational Restriction)

Case Study: Cyclobutane-1,1-dicarboxylic Acid

In modern drug discovery, cyclobutane rings are used to restrict the conformational flexibility of alkyl chains, potentially improving potency and metabolic stability. This synthesis utilizes the "double alkylation" potential of malonic esters with dihaloalkanes.[5]

Reaction Pathway Diagram

Figure 2: Formation of the cyclobutane scaffold via intramolecular alkylation (Perkin Alicyclic Synthesis).[1]

Experimental Protocol: Intramolecular Alkylation

Objective: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

Reagents:

-

Diethyl malonate (1.0 eq)

-

1,3-Dibromopropane (1.0 eq)

-

Sodium Ethoxide (2.2 eq)[2]

Protocol:

-

Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring may fail due to salt formation).

-

Reagent Addition: Add diethyl malonate to the sodium ethoxide solution at 50°C.

-

Cyclization: Add 1,3-dibromopropane dropwise. The reaction is exothermic.

-

Reflux: Reflux for 2 hours to ensure completion of the second alkylation (ring closure).

-

Workup: Remove ethanol, add water, and extract with ether.

-

Distillation: Fractionally distill the organic layer. The cyclic ester boils at a distinct temperature compared to the open-chain byproducts.

Technical Insight: Using a 1:1 molar ratio of dihalide to malonate favors cyclization. Using a 1:2 ratio (excess malonate) favors the formation of a bridged tetra-ester (dimerization), which is a common impurity.

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical yields for these key intermediates.

| Compound | Molecular Weight | Boiling/Melting Point | Typical Yield | Key Spectroscopic Feature (IR) |

| Diethyl Phenylmalonate | 236.26 g/mol | bp 165°C (15 mmHg) | 85-90% | Ester C=O: 1735 cm⁻¹ |

| Diethyl Ethylphenylmalonate | 264.32 g/mol | bp 175°C (15 mmHg) | 80-85% | Disappearance of enol -OH |

| Phenobarbital | 232.24 g/mol | mp 174°C | 70-75% | Urea C=O: 1680-1700 cm⁻¹ |

| Cyclobutanecarboxylic Acid | 100.12 g/mol | bp 195°C | 60-65% | Broad -OH (acid): 2500-3000 cm⁻¹ |

References

-

Organic Syntheses. (1943). Cyclobutanecarboxylic Acid.[6] Org. Syn. Coll. Vol. 3, p. 213. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Syntheses. (1932). Barbituric Acid.[2][7][8][9][10] Org. Syn. Coll. Vol. 2, p. 60. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

Advanced Safety and Application Profiling of Diethyl Butylethylmalonate (CAS 596-76-9)

Executive Summary

Diethyl butylethylmalonate (DBEM) is a highly specialized, sterically hindered malonate derivative utilized extensively in advanced organic synthesis and drug development. Unlike standard solvents or simple reagents, DBEM serves as a critical structural backbone in the synthesis of macrocyclic tetraamido-N ligands (TAML), which are highly efficient, long-lived homogenous oxidation catalysts[1]. This technical guide transcends a traditional Safety Data Sheet (SDS) by integrating physicochemical hazard profiling with the mechanistic causality of its synthetic applications, providing researchers with a comprehensive, self-validating framework for handling and utilizing DBEM.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of DBEM is essential for both safe handling and experimental design. The presence of both butyl and ethyl groups at the alpha-carbon dictates its physical state, thermal stability, and unique chemical reactivity.

| Parameter | Value | Causality / Operational Relevance |

| CAS Number | 596-76-9 | Unique identifier for regulatory tracking and procurement. |

| Molecular Formula | C13H24O4 | Defines the stoichiometric baseline for macrocycle synthesis. |

| Molar Mass | 244.33 g/mol | Critical for precise molar equivalent calculations. |

| Flash Point | 113.7 °C[2] | Indicates low flammability risk at ambient temperatures; requires local exhaust ventilation only during elevated heating or reflux. |

| Physical State | Liquid (Ambient) | Facilitates homogenous phase reactions in organic solvents without the need for pre-dissolution. |

| Steric Profile | Di-substituted ( | Provides intense conformational rigidity, preventing intramolecular hydrogen abstraction during catalysis[3]. |

Hazard Identification & Self-Validating Safety Protocols

As an ester, DBEM is generally stable but presents specific hazards upon contact with biological tissues or incompatible reagents.

Mechanistic Hazard Profile

-

Skin and Eye Irritation (GHS Category 2): The ester linkages can undergo slow hydrolysis upon contact with the moisture inherent in mucous membranes or sweat. This reaction releases localized, mild carboxylic acids and ethanol, leading to tissue irritation.

-

Chemical Incompatibility: DBEM must be isolated from strong oxidizing agents and strong bases, which can trigger uncontrolled saponification or exothermic degradation.

Self-Validating Handling Protocol

To ensure absolute safety and chemical integrity, personnel must adhere to the following self-validating workflow:

-

Environmental Control: Conduct all transfers in a Class II chemical fume hood.

-

Validation Check: Verify the hood's airflow velocity is

0.5 m/s using the integrated anemometer before opening the primary container.

-

-

Personal Protective Equipment (PPE): Don splash goggles and high-density nitrile gloves.

-

Validation Check: Perform a pneumatic glove inflation test prior to use. Malonates can permeate degraded nitrile over prolonged exposure; any micro-punctures necessitate immediate glove replacement.

-

-

Inert Storage: Store the chemical under an inert argon or nitrogen atmosphere at 2–8 °C to prevent ambient hydrolysis.

-

Validation Check: Place a cobalt-free moisture indicator card within the secondary containment. A color transition from blue to pink indicates a breached seal, requiring immediate re-purging of the headspace.

-

Synthetic Utility: DBEM in Macrocyclic Tetraamido-N Ligands

The primary value of DBEM in drug development and catalysis lies in its ability to confer oxidative stability to transition metal complexes. In functioning catalytic systems, high-oxidation-state metals often destroy their own ligands via intramolecular oxidative degradation[3].

By utilizing DBEM instead of simpler malonates, the resulting macrocyclic linker inherits the bulky butyl and ethyl groups. This intense steric hindrance restricts conformational freedom, physically preventing the ligand's hydrogen atoms from closely approaching the reactive axial oxo ligand bound to the central metal atom[3]. This structural causality transforms fragile chelate complexes into robust, long-lived TAML catalysts.

Figure 1: Workflow of DBEM utilization in TAML catalyst synthesis and stability mechanism.

Step-by-Step Experimental Methodology

The following protocol outlines the synthesis of an oxidatively robust macrocyclic tetraamido-N ligand utilizing DBEM. Every phase includes a self-validating mechanism to ensure protocol fidelity.

Phase 1: Preparation of the Macro Linker

-

Reagent Charging: Charge a flame-dried Schlenk flask with DBEM (1.0 eq) and anhydrous ethanol under a strict argon atmosphere.

-

Validation: Titrate the solvent using a Karl Fischer apparatus. Moisture content must be

ppm to prevent premature ester hydrolysis.

-

-

Acylation: Add the selected

-amino carboxylic acid (2.0 eq) and a standard coupling agent. Stir continuously at 25 °C.-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is deemed complete when the distinct DBEM spot completely disappears.

-

Phase 2: Double Coupling Ring Closure

-

Diamine Introduction: Introduce the aryl diamine (1.0 eq) directly to the intermediate mixture.

-

Reflux: Elevate the system temperature to reflux (

80 °C) and maintain for 48 to 110 hours to drive the double coupling reaction[4].-

Validation: Extract 0.5 mL aliquots every 12 hours for LC-MS analysis. The emergence of the target macrocyclic mass peak (and the disappearance of linear intermediates) validates the successful ring-closure progression.

-

Phase 3: Metal Complexation & Metathesis

-

Coordination: Cool the mixture to room temperature and introduce a transition metal salt (e.g.,

). -

Metathesis: Add a tetraalkyl ammonium salt to yield a purifiable metal chelate complex[1].

-

Validation: Analyze the purified product via UV-Vis spectroscopy. A distinct bathochromic (red) shift compared to the free ligand confirms successful metal coordination within the macrocycle's core.

-

References

- US5847120A - Long-lived homogenous oxidation catalysts Source: Google Patents URL

- US6051704A - Synthesis of macrocyclic tetraamido-N ligands Source: Google Patents URL

-

GHS 11 (Rev.11) SDS for Diethyl butylethylmalonate (CAS: 596-76-9) Source: XiXisys Chemical Database URL:[Link]

Sources

- 1. US6051704A - Synthesis of macrocyclic tetraamido-N ligands - Google Patents [patents.google.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 596-76-9 Name: Diethyl butylethylmalonate [xixisys.com]

- 3. US5847120A - Long-lived homogenous oxidation catalysts - Google Patents [patents.google.com]

- 4. US5847120A - Long-lived homogenous oxidation catalysts - Google Patents [patents.google.com]

A Comparative Analysis of Diethyl Butylethylmalonate and Diethyl Isobutylethylmalonate: Structure, Synthesis, and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Division

Abstract

Diethyl butylethylmalonate and diethyl isobutylethylmalonate are closely related structural isomers that serve as pivotal intermediates in advanced organic synthesis, particularly within the pharmaceutical industry. While chemically similar, the subtle distinction in their alkyl substituents—a straight-chain butyl group versus a branched isobutyl group—imparts significant differences in their synthesis, physicochemical properties, and reactivity. This technical guide provides an in-depth analysis of these two compounds, elucidating the core principles that govern their behavior. We will explore the mechanistic nuances of their synthesis via the malonic ester pathway, present a comparative summary of their physical properties, and discuss the profound impact of steric hindrance on their reactivity and utility in drug development. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to make informed decisions when selecting and utilizing these versatile building blocks.

Introduction: The Significance of Dialkylated Malonic Esters

Diethyl malonate is a cornerstone reagent in organic chemistry, prized for the reactivity of its central methylene group (-CH2-).[1][2] The flanking ester functionalities render the α-hydrogens sufficiently acidic (pKa ≈ 13) to be readily deprotonated by a suitable base, such as sodium ethoxide, forming a resonance-stabilized enolate.[3] This enolate is a potent carbon nucleophile, making diethyl malonate an ideal precursor for the synthesis of substituted carboxylic acids through a sequence known as the malonic ester synthesis.[4][5][6]

This synthesis allows for the sequential addition of two alkyl groups to the α-carbon, leading to a wide array of disubstituted malonic esters.[4][7] These compounds are not merely synthetic curiosities; they are critical intermediates in the production of numerous pharmacologically active molecules, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other heterocyclic compounds.[8][9] The identity of the alkyl groups is paramount, as it dictates the final structure and properties of the target molecule. This guide focuses on two such derivatives: diethyl butylethylmalonate and diethyl isobutylethylmalonate, which differ only by the isomeric nature of their four-carbon alkyl substituent.

Structural Analysis: The Isomeric Difference

The core distinction between diethyl butylethylmalonate and diethyl isobutylethylmalonate lies in the branching of the butyl substituent.

-

Diethyl butylethylmalonate incorporates a normal butyl (n-butyl) group, which is a straight-chain four-carbon alkyl group (-CH₂CH₂CH₂CH₃).

-

Diethyl isobutylethylmalonate incorporates an isobutyl group, which is a branched-chain isomer with the structure -CH₂CH(CH₃)₂.

Both compounds share the same molecular formula (C₁₃H₂₄O₄) and molecular weight (244.33 g/mol ).[10] However, the spatial arrangement of the atoms in the isobutyl group introduces greater steric bulk near the central α-carbon compared to the linear n-butyl group. This seemingly minor structural variance has significant stereochemical consequences that influence the synthetic process and the compound's reactivity.

Experimental Protocol: Synthesis of Diethyl Butylethylmalonate

This protocol details the synthesis of the n-butyl isomer. The synthesis of the isobutyl isomer is analogous, substituting 1-bromobutane with 1-bromo-2-methylpropane (isobutyl bromide).

Reagents: Diethyl malonate, sodium metal, absolute ethanol, 1-bromobutane (n-butyl bromide), ethyl bromide, diethyl ether, anhydrous magnesium sulfate.

Step 1: Preparation of Diethyl Butylmalonate (First Alkylation)

-

Prepare Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) in small pieces to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved. [7][9]2. Form Enolate: Heat the sodium ethoxide solution to a gentle reflux (~50-70 °C) and add diethyl malonate (1.0 eq.) dropwise with stirring. A clear solution or a white precipitate of the sodium enolate may form. [11][12]3. Alkylation: To the enolate mixture, add 1-bromobutane (1.0 eq.) at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC). [9]4. Work-up: Remove the excess ethanol by distillation. Cool the residue, add water to dissolve the sodium bromide byproduct, and extract the organic layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. [8]5. Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude diethyl butylmalonate by vacuum distillation.

Step 2: Preparation of Diethyl Butylethylmalonate (Second Alkylation)

-

Second Enolate Formation: Prepare a fresh sodium ethoxide solution in absolute ethanol as described above. Add the purified diethyl butylmalonate (1.0 eq.) dropwise to form the corresponding enolate.

-

Second Alkylation: Add ethyl bromide (1.0 eq.) to the enolate solution and reflux until the reaction is complete.

-

Final Work-up and Purification: Perform the same work-up and vacuum distillation procedure as in Step 1 to yield the pure diethyl butylethylmalonate. [8]

Mechanistic Causality: The Impact of Steric Hindrance

The alkylation step is a classic S_N2 reaction. The rate and success of this reaction are highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. [13][14][15]

-

n-Butyl Bromide: As a primary alkyl halide, 1-bromobutane presents a relatively unhindered electrophilic carbon, allowing for efficient backside attack by the bulky malonate enolate. This typically results in high yields for the first alkylation step. [16]* Isobutyl Bromide: While also a primary alkyl halide, 1-bromo-2-methylpropane has a branching methyl group at the β-carbon. This branching significantly increases the steric bulk around the reaction center, impeding the approach of the nucleophile. [13][17] This increased steric hindrance for the isobutyl group leads to a higher energy transition state compared to the n-butyl group, which directly translates to a slower reaction rate and potentially lower yields. [15][18]In some cases, competing E2 elimination of the alkyl halide can become a more significant side reaction. [19]

Comparative Physicochemical Properties